molecular formula C55H62Cl2N2O20 B10827315 Ipg-1 AM

Ipg-1 AM

Cat. No.: B10827315
M. Wt: 1142.0 g/mol
InChI Key: CWVRLLIVPHASBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IPG-1 AM, also known as Ion Potassium Green 1 Acetoxymethyl Ester, is a cell-permeable fluorescent potassium indicator. It is widely used in scientific research to measure changes in intracellular potassium concentrations. The compound exhibits excitation and emission maxima at 525 nm and 545 nm, respectively, making it a highly sensitive indicator for detecting small changes in potassium levels .

Preparation Methods

The synthesis of IPG-1 AM involves several steps, starting with the preparation of the fluorescent core structure. The core structure is then modified to include acetoxymethyl ester groups, which enhance the compound’s cell permeability. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The compound is purified using techniques such as column chromatography and recrystallization to achieve a purity of over 90% .

Chemical Reactions Analysis

IPG-1 AM undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include water, bases (such as sodium hydroxide), and quenching agents (such as potassium iodide). The major products formed from these reactions include the hydrolyzed form of this compound and quenched fluorescent species .

Scientific Research Applications

IPG-1 AM is widely used in scientific research due to its high sensitivity and specificity for potassium ions. Some of its applications include:

Mechanism of Action

IPG-1 AM exerts its effects by binding to potassium ions within cells. The acetoxymethyl ester groups allow the compound to permeate cell membranes. Once inside the cell, the ester groups are hydrolyzed, converting this compound into its active form. The active form binds to potassium ions, resulting in a fluorescent signal that can be detected and measured. This mechanism allows researchers to monitor changes in intracellular potassium concentrations in real-time .

Comparison with Similar Compounds

IPG-1 AM is unique among potassium indicators due to its high sensitivity and cell permeability. Similar compounds include:

The uniqueness of this compound lies in its balance between sensitivity and cell permeability, making it suitable for a wide range of applications in scientific research.

Properties

Molecular Formula

C55H62Cl2N2O20

Molecular Weight

1142.0 g/mol

IUPAC Name

acetyloxymethyl 3-[3-(acetyloxymethoxy)-7-[3-(acetyloxymethoxy)-3-oxopropyl]-4,5-dichloro-9-[4-[16-(4-formyl-2-methoxyphenyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-3-methoxyphenyl]-6-oxoxanthen-2-yl]propanoate

InChI

InChI=1S/C55H62Cl2N2O20/c1-34(61)73-31-76-47(64)12-8-39-27-41-49(42-28-40(9-13-48(65)77-32-74-35(2)62)53(78-33-75-36(3)63)51(57)55(42)79-54(41)50(56)52(39)66)38-7-11-44(46(29-38)68-5)59-16-20-71-24-22-69-18-14-58(15-19-70-23-25-72-21-17-59)43-10-6-37(30-60)26-45(43)67-4/h6-7,10-11,26-30H,8-9,12-25,31-33H2,1-5H3

InChI Key

CWVRLLIVPHASBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCOC1=C(C2=C(C=C1CCC(=O)OCOC(=O)C)C(=C3C=C(C(=O)C(=C3O2)Cl)CCC(=O)OCOC(=O)C)C4=CC(=C(C=C4)N5CCOCCOCCN(CCOCCOCC5)C6=C(C=C(C=C6)C=O)OC)OC)Cl

Origin of Product

United States

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